molecular formula C16H18N6OS B2451789 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 1058238-87-1

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Cat. No. B2451789
CAS RN: 1058238-87-1
M. Wt: 342.42
InChI Key: ZYZQBALKCFJABM-UHFFFAOYSA-N
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Description

The compound “2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” is a derivative of 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine . It is a part of a class of compounds known as triazolopyrimidines, which are known for their wide range of biological and pharmacological activities .

Scientific Research Applications

Insecticidal Properties

The compound and its derivatives have been studied for potential insecticidal properties. For instance, a study by Fadda et al. (2017) synthesized various heterocycles, including triazolo[5,1-c]triazine and triazolo[1,5-a]pyrimidine derivatives, and assessed them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antiasthma Potential

Medwid et al. (1990) explored the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, finding that certain derivatives were active as mediator release inhibitors (Medwid et al., 1990).

Antimicrobial Activity

Mabkhot et al. (2016) reported the synthesis of several new compounds, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, with potent antimicrobial activities against fungal species such as Aspergillus fumigates (Mabkhot et al., 2016).

Antibacterial Agents

Khera et al. (2011) synthesized 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinones, including compounds with a thiophene ring, and found them to be potent inhibitors of Gram-positive pathogens, with greater potency than Linezolid (Khera et al., 2011).

Antitumor Activity

Lauria et al. (2013) designed and synthesized new derivatives of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines, which exhibited strong antiproliferative activity against various human tumor cell lines (Lauria et al., 2013).

Tuberculostatic Activity

Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated their tuberculostatic activity, analyzing structure-activity relations (Titova et al., 2019).

Future Directions

Triazolopyrimidines, including this compound, are a promising area of research for the development of new drugs . Future research could focus on further understanding the biological activity of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-22-15-14(20-21-22)16(19-11-18-15)24-10-13(23)17-9-8-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZQBALKCFJABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCCC3=CC=CC=C3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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